molecular formula C12H10N2O3 B7944865 3-Nitro-4-(phenylamino)phenol

3-Nitro-4-(phenylamino)phenol

Cat. No.: B7944865
M. Wt: 230.22 g/mol
InChI Key: QADVBTSLVBVJGR-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylamino)phenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a nitro group (-NO2) at the third position and a phenylamino group (-NH-C6H5) at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(phenylamino)phenol can be achieved through several methods. One common approach involves the nitration of 4-(phenylamino)phenol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. The reaction is performed in ethanol at room temperature, providing high yields of the desired product without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(phenylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Strong nucleophiles such as alkoxides or amines.

    Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 3-Amino-4-(phenylamino)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

3-Nitro-4-(phenylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(phenylamino)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylamino group can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the phenylamino group.

    3-Amino-4-(phenylamino)phenol: The reduced form of 3-Nitro-4-(phenylamino)phenol.

    4-(Phenylamino)phenol: Lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-anilino-3-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10-6-7-11(12(8-10)14(16)17)13-9-4-2-1-3-5-9/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVBTSLVBVJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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